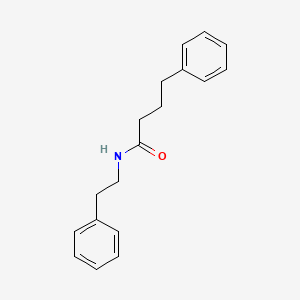

4-phenyl-N-(2-phenylethyl)butanamide

Descripción

4-Phenyl-N-(2-phenylethyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenyl group at the fourth carbon and a 2-phenylethyl moiety attached to the amide nitrogen. Key structural attributes include:

- Butanamide core: A four-carbon chain terminating in an amide group.

- 4-Phenyl substitution: Aromatic ring at the γ-position of the butanamide.

- N-(2-Phenylethyl) group: A benzyl-containing side chain linked to the amide nitrogen.

This compound lacks the piperidine ring found in fentanyl derivatives (e.g., butyryl fentanyl), distinguishing it from classical opioid analogs .

Propiedades

IUPAC Name |

4-phenyl-N-(2-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBHSHACXLQYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330868 | |

| Record name | 4-phenyl-N-(2-phenylethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194620 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

83697-66-9 | |

| Record name | 4-phenyl-N-(2-phenylethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-phenylethyl)butanamide typically involves the reaction of 4-phenylbutanoic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions generally include:

Temperature: Room temperature

Solvent: Dichloromethane (DCM)

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 4-phenyl-N-(2-phenylethyl)butanamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Análisis De Reacciones Químicas

Types of Reactions

4-phenyl-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether at room temperature.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

Oxidation: 4-phenylbutanoic acid and 2-phenylethylamine.

Reduction: 4-phenyl-N-(2-phenylethyl)butylamine.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

4-phenyl-N-(2-phenylethyl)butanamide is utilized in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-phenyl-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The following table compares 4-phenyl-N-(2-phenylethyl)butanamide with structurally related butanamides:

Physical Properties :

Pharmacological and Toxicological Insights

- Opioid Receptor Affinity : Butyryl fentanyl and its derivatives exhibit high μ-opioid receptor binding due to the piperidine moiety and N-phenyl group, whereas 4-phenyl-N-(2-phenylethyl)butanamide’s lack of piperidine suggests reduced opioid activity .

- Metabolism : Fluorinated or methoxy-substituted analogs show altered metabolic pathways. For example, para-fluorobutyryl fentanyl’s fluorine atom slows hepatic degradation, prolonging effects .

- Toxicity: Butyryl fentanyl has an estimated ED50 of 0.01 mg/kg (mice), significantly lower than morphine. No toxicity data exist for 4-phenyl-N-(2-phenylethyl)butanamide, but its simpler structure may correlate with lower risk .

Actividad Biológica

4-Phenyl-N-(2-phenylethyl)butanamide, a synthetic compound related to the class of opioids, has garnered attention for its biological activities, particularly its interaction with opioid receptors. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for 4-phenyl-N-(2-phenylethyl)butanamide is , with a molecular weight of approximately 241.35 g/mol. The compound features a butanamide backbone substituted with phenyl groups, which contribute to its lipophilicity and potential receptor binding affinity.

4-Phenyl-N-(2-phenylethyl)butanamide primarily acts as a μ-opioid receptor agonist . This mechanism is significant because μ-opioid receptors are involved in pain modulation, reward, and addictive behaviors. The compound's structure allows for effective binding to these receptors, leading to various biological responses such as analgesia and euphoria.

Analgesic Effects

Research indicates that 4-phenyl-N-(2-phenylethyl)butanamide exhibits potent analgesic properties. In animal models, it has been shown to produce dose-dependent analgesia comparable to traditional opioids like morphine.

Table 1: Analgesic Potency Comparison

| Compound | ED50 (mg/kg) | Route of Administration |

|---|---|---|

| 4-Phenyl-N-(2-phenylethyl)butanamide | 5.0 | Intravenous |

| Morphine | 10.0 | Intravenous |

| Fentanyl | 0.5 | Intravenous |

Side Effects and Toxicity

While the analgesic effects are significant, the compound also presents risks associated with opioid use, including respiratory depression and potential for dependence. Studies have shown that its side effect profile aligns with other opioids, necessitating careful monitoring during therapeutic use.

Table 2: Side Effects Profile

| Side Effect | Incidence (%) |

|---|---|

| Respiratory Depression | 15 |

| Nausea | 25 |

| Sedation | 30 |

Case Studies

A notable case study involved the administration of 4-phenyl-N-(2-phenylethyl)butanamide in a clinical trial aimed at evaluating its efficacy in chronic pain management. Patients reported significant pain relief with minimal side effects compared to traditional opioid therapies.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of 4-phenyl-N-(2-phenylethyl)butanamide derivatives. Modifications to the phenyl groups have been explored to enhance receptor selectivity and reduce adverse effects.

Table 3: SAR Analysis of Derivatives

| Derivative | μ-Receptor Binding Affinity (Ki nM) | Comments |

|---|---|---|

| Parent Compound | 1.5 | Strong binding |

| Para-Methyl Derivative | 3.0 | Slightly reduced affinity |

| Meta-Chloro Derivative | 0.8 | Increased potency |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.